![molecular formula C25H23FNNaO4 B3053993 Pitavastatin sodium CAS No. 574705-92-3](/img/structure/B3053993.png)
Pitavastatin sodium
描述
匹伐他汀钠属于他汀类药物,用于降低血液中的胆固醇水平。它是一种特异性的 3-羟基-3-甲基戊二酰辅酶 A (HMG-CoA) 还原酶抑制剂,该酶在胆固醇生物合成中起着至关重要的作用。 通过抑制这种酶,匹伐他汀钠有效地减少胆固醇的生成,从而降低心血管疾病的风险 .
作用机制
匹伐他汀钠通过抑制 HMG-CoA 还原酶发挥作用,该酶催化 HMG-CoA 转化为甲羟戊酸,这是胆固醇生物合成的关键步骤。这种抑制导致肝脏胆固醇浓度降低,进而刺激肝细胞膜上低密度脂蛋白 (LDL) 受体的表达。 LDL 受体表达增加增强了从血流中摄取和清除 LDL 胆固醇,从而降低了总胆固醇水平 .
生化分析
Biochemical Properties
Pitavastatin Sodium exerts its effects primarily by reversibly inhibiting HMG-CoA reductase, the key enzyme involved in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn increases the number of low-density lipoprotein cholesterol (LDL-C) receptors on the cell surface . This enhances the receptor-mediated catabolism and clearance of LDL-C from the bloodstream .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of LDL-C, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The reduction in LDL-C levels can lead to decreased lipid accumulation in cells, which can have various effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The decrease in intracellular cholesterol triggers an increase in LDL-C receptor expression, enhancing the uptake and catabolism of LDL-C .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound can affect metabolic flux and the levels of various metabolites, including mevalonate and cholesterol .
准备方法
合成路线和反应条件: 匹伐他汀钠的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成方法是使用四氢呋喃 (THF) 作为溶剂,并使用盐酸进行反应。 然后将中间体用叔丁胺处理以得到所需的产物 . 另一种方法是使用甘露醇作为载体制备固体分散体,以提高匹伐他汀的水溶性 .
工业生产方法: 匹伐他汀钠的工业生产通常涉及使用碱性添加剂,例如镁或钙化合物,以在 pH 值为 8 到 10 的水溶液或分散体中稳定该化合物 . 这种方法确保了最终产品的稳定性和功效。
化学反应分析
反应类型: 匹伐他汀钠会发生多种化学反应,包括氧化、还原和取代反应。这些反应对其代谢过程和治疗效果至关重要。
常用试剂和条件: 匹伐他汀钠反应中常用的试剂包括盐酸、叔丁胺和甘露醇。 这些反应的条件通常包括受控的温度和 pH 值,以确保化合物的稳定性和功效 .
主要生成产物: 匹伐他汀钠反应的主要生成产物包括其活性代谢物,它们负责其降胆固醇作用。 这些代谢物是通过肝脏中母体化合物的酶促转化形成的 .
科学研究应用
Hyperlipidemia Management
Pitavastatin sodium has demonstrated significant efficacy in lowering LDL-C levels. Clinical studies indicate that it can achieve LDL-C reductions comparable to other statins such as atorvastatin and rosuvastatin at low doses (1-4 mg/day). For instance, a study involving patients with elevated LDL-C levels showed a reduction of approximately 36.8% after treatment with pitavastatin .
Cardiovascular Disease Prevention
Research indicates that pitavastatin not only lowers LDL-C but also promotes the regression of coronary plaques. Intravascular ultrasound studies have shown that patients treated with pitavastatin experienced improvements in coronary artery conditions, suggesting its potential role in preventing cardiovascular events .
HDL-C Elevation
In addition to lowering LDL-C, pitavastatin has been noted for its ability to elevate HDL-C levels. A Phase III study revealed a significant increase in HDL-C by 8.9% among patients treated with 2 mg/day of pitavastatin . This dual effect makes it a valuable option for comprehensive lipid management.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound shows bioequivalence to its calcium counterpart, with studies confirming similar absorption and distribution characteristics . Toxicity studies in animal models have indicated that the compound exhibits typical statin-related effects on liver function without significant safety signals .
Table: Summary of Key Clinical Studies on this compound
Study Reference | Population | Dosage | Duration | LDL-C Reduction (%) | HDL-C Increase (%) |
---|---|---|---|---|---|
Sasaki et al., 2007 | 173 hypercholesterolemic patients | 2 mg/day | 8 weeks | 36.8% (vs atorvastatin) | - |
Phase III Study | 227 patients with elevated LDL-C | 2 mg/day | Variable | Significant reduction observed | 8.9% increase |
Intravascular Ultrasound Study | Patients undergoing PCI | Variable | Variable | Regression noted | - |
相似化合物的比较
匹伐他汀钠在作用机制和治疗效果上与阿托伐他汀、辛伐他汀和瑞舒伐他汀等其他他汀类药物相似。 它具有一些独特的特征,使其与众不同。 与其他他汀类药物不同,匹伐他汀钠不会被肝脏细胞色素 P450 3A4 同工酶广泛代谢,这降低了药物相互作用的风险 . 此外,它导致新发糖尿病的风险较低,并且在提高高密度脂蛋白 (HDL) 水平方面更有效 . 这些特点使匹伐他汀钠成为治疗血脂异常患者和那些患有心血管疾病高风险患者的宝贵选择。
类似化合物
- 阿托伐他汀
- 辛伐他汀
- 瑞舒伐他汀
- 普伐他汀
- 氟伐他汀
- 洛伐他汀
生物活性
Pitavastatin sodium, a member of the statin class of drugs, is primarily known for its role in lowering cholesterol levels. However, recent studies have illuminated its diverse biological activities beyond lipid regulation, particularly in immunomodulation and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in clinical settings.
1. Cholesterol Reduction:
this compound inhibits HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This action leads to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol levels.
2. Immunomodulatory Effects:
Recent research indicates that pitavastatin has significant immunomodulatory properties. It has been shown to inhibit T-cell proliferation and induce apoptosis in freshly stimulated T cells at low concentrations. For instance, studies demonstrated that treatment with 1000 nM pitavastatin increased the percentage of T cells in the G0/G1 phase from 50% to 72%, while decreasing those in the G2/M phase from 40% to 24% . This suggests that pitavastatin can effectively induce cell-cycle arrest and apoptosis in T cells.
3. ERK1/2 Pathway Activation:
Pitavastatin induces phosphorylation of ERK1/2 at lower concentrations, which is critical for mediating apoptosis. The highest caspase-3/7 activity was observed at a concentration of 100 nM, indicating that lower doses are more effective at triggering apoptotic pathways .
Clinical Implications
1. Impact on New-Onset Diabetes Mellitus (NODM):
A meta-analysis involving over 87,000 patients revealed that pitavastatin is associated with a lower risk of developing NODM compared to other statins like atorvastatin and rosuvastatin. The hazard ratio (HR) for NODM was significantly lower for pitavastatin users (HR 0.72; 95% CI 0.59–0.87), highlighting its potential safety advantage in diabetic populations .
2. Anticancer Activity:
Pitavastatin has also been investigated for its anticancer properties. In a study involving vincristine-resistant acute lymphoblastic leukemia (ALL) cells, pitavastatin treatment led to significant apoptosis and reduced cell viability compared to controls. In vivo experiments showed that administration of pitavastatin significantly decreased the number of human ALL cells in mouse models .
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Adverse Effects
While pitavastatin is generally well-tolerated, some adverse effects have been reported, including skin rash, diarrhea, and nausea . However, no serious adverse events were noted during clinical trials.
属性
IUPAC Name |
sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNNaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027848 | |
Record name | Pitavastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574705-92-3 | |
Record name | Pitavastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pitavastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PITAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。